
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound is characterized by its unique substituents, including a dimethyl group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and carbonyl compounds. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and solvents are chosen to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the dimethyl and isopropyl groups.
1,3-Dioxane: A six-membered ring analog.
Tetrahydrofuran: A five-membered ring ether without the additional substituents.
Uniqueness
1,3-Dioxolan-4-one,2,2-dimethyl-5-(1-methylethyl)-,(5R)-(9CI) is unique due to its specific substituents, which confer distinct chemical and physical properties. These differences can affect its reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(5R)-2,2-dimethyl-5-propan-2-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-7(9)11-8(3,4)10-6/h5-6H,1-4H3/t6-/m1/s1 |
InChI Key |
IYTDDIHEQOBLKU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)OC(O1)(C)C |
Canonical SMILES |
CC(C)C1C(=O)OC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


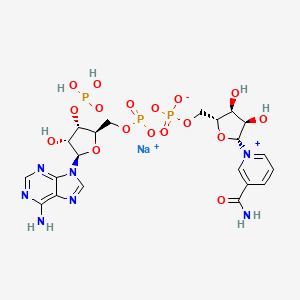
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
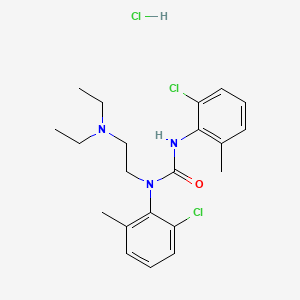
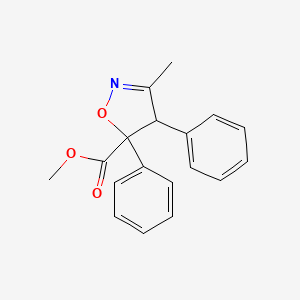
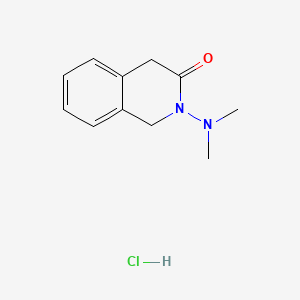
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)
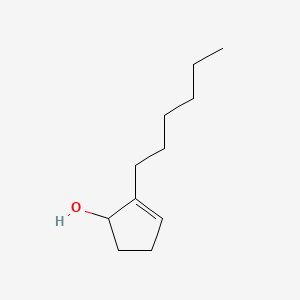
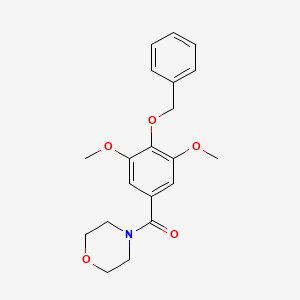
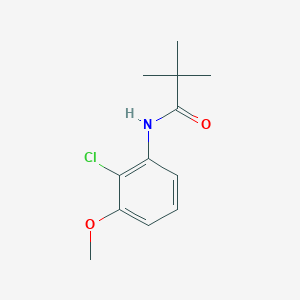
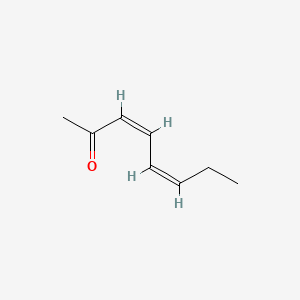
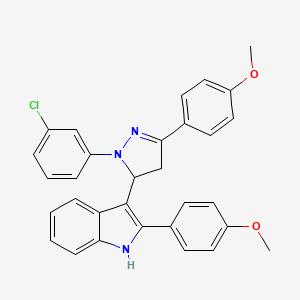
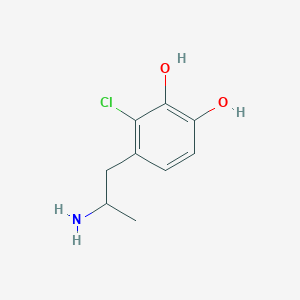
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
